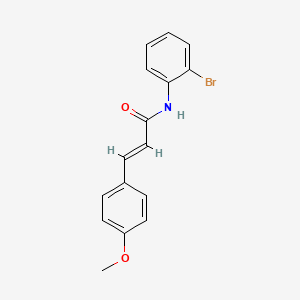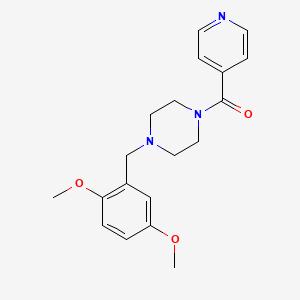![molecular formula C14H12N4O3S B5795678 3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5795678.png)
3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide, also known as AG490, is a small molecule inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. This pathway plays a critical role in cell proliferation, differentiation, and survival, making AG490 an important tool for scientific research.
Mechanism of Action
3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide binds to the ATP-binding site of JAK, preventing its activation and subsequent phosphorylation of STAT. This leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (cell death) in cancer cells and inhibit their migration and invasion. It also has anti-inflammatory effects by reducing the production of cytokines and chemokines. In addition, this compound has been shown to modulate immune response by inhibiting the activation of T cells and reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide is a potent and specific inhibitor of the JAK/STAT signaling pathway, making it a valuable tool for studying this pathway in vitro and in vivo. However, it has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, its effects on other signaling pathways and potential off-target effects should be carefully considered when interpreting experimental results.
Future Directions
1. Investigating the potential of 3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide as a therapeutic agent for cancer and inflammatory diseases.
2. Exploring the use of this compound in combination with other anti-cancer drugs to enhance their efficacy.
3. Developing more potent and selective JAK/STAT inhibitors based on the structure of this compound.
4. Studying the role of JAK/STAT signaling pathway in other biological processes, such as development and stem cell differentiation.
5. Investigating the potential of this compound in modulating immune response in autoimmune diseases.
In conclusion, this compound is a valuable tool for scientific research, particularly in the study of the JAK/STAT signaling pathway. Its potent and specific inhibition of this pathway makes it a promising candidate for the development of new therapies for cancer and inflammatory diseases. However, further research is needed to fully understand its potential and limitations.
Synthesis Methods
3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide can be synthesized through a multi-step process involving the reaction of 3-methyl-4-nitrobenzoyl chloride with 3-aminopyridine followed by the addition of carbon disulfide and hydrochloric acid. The resulting intermediate is then reacted with thionyl chloride and ammonia to produce this compound.
Scientific Research Applications
3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been extensively used in scientific research to study the JAK/STAT signaling pathway and its role in various biological processes, including cancer, inflammation, and immune response. It has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and leukemia, making it a potential anti-cancer agent.
Properties
IUPAC Name |
3-methyl-4-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-9-7-10(4-5-12(9)18(20)21)13(19)17-14(22)16-11-3-2-6-15-8-11/h2-8H,1H3,(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLRJODRVRDMEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(=S)NC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5795609.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide](/img/structure/B5795629.png)
![1-{[(4-methylphenyl)thio]acetyl}azepane](/img/structure/B5795632.png)

![N'-[(2-naphthylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5795642.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5795649.png)
![4-chloro-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5795654.png)
![5-(2,5-dimethylbenzylidene)-3-[(2,5-dimethylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5795672.png)
![methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate](/img/structure/B5795691.png)
![2-[(diphenylacetyl)amino]-5-hydroxybenzoic acid](/img/structure/B5795698.png)

![7-(2-methoxybenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5795707.png)
